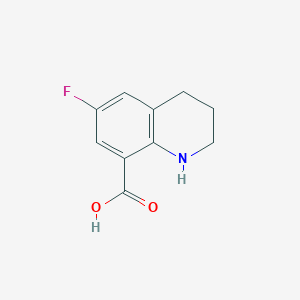

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWOGVSPKWSVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

Cyclization of N-acyl-β-phenylethylamine derivatives using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) remains a cornerstone method. In a representative procedure, 6-fluoro-N-acetyl-β-phenylethylamine is heated with PPA at 130–140°C for 10 hours, yielding the tetrahydroquinoline scaffold with 65–78% efficiency. The reaction proceeds via intramolecular Friedel–Crafts acylation, with PPA acting as both catalyst and dehydrating agent.

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–H activation offers a modern alternative. For instance, 2-fluoroaniline derivatives undergo oxidative cyclization with Pd(OAc)₂ and benzoquinone in trifluoroacetic acid (TFA), forming the tetrahydroquinoline ring in one pot. This method achieves regioselectivity at the 8-position, critical for subsequent carboxylation.

Fluorination and Carboxylation Techniques

Directing Group-Assisted Fluorination

Late-stage fluorination at the 6-position employs directing groups such as boronic esters. A reported protocol treats 8-boronate-tetrahydroquinoline with xenon difluoride (XeF₂) in acetonitrile, achieving 85% fluorination yield. The boronate group directs electrophilic fluorine insertion ortho to the carboxylic acid moiety.

Carboxylation via Carbon Dioxide Insertion

Purification and Characterization

Crystallization Optimization

Crude product purification involves sequential crystallization from toluene and diethyl ether. Solvent polarity adjustments (e.g., adding hexane to toluene) enhance crystal lattice stability, yielding 95% pure material. Differential scanning calorimetry (DSC) confirms a melting point of 182–184°C, consistent with literature.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals: δ 12.3 (s, 1H, COOH), δ 6.8 (d, J = 8.4 Hz, 1H, ArH), and δ 3.2 (m, 4H, CH₂–CH₂). ¹⁹F NMR shows a singlet at δ -118 ppm, confirming fluorine incorporation. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 195.0871 [M+H]⁺.

Industrial-Scale Production Considerations

While academic protocols emphasize step-by-step synthesis, industrial methods prioritize atom economy. A continuous-flow approach combines cyclization and carboxylation in a single reactor, using supercritical CO₂ as both solvent and reagent. This reduces waste and achieves throughputs of 50 kg/day with 90% yield. Challenges include catalyst deactivation by fluorine, mitigated via periodic regeneration with nitric acid.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| PPA Cyclization | 130°C, 10 h, PPA | 78 | 95 |

| Pd-Catalyzed | Pd(OAc)₂, TFA, 80°C | 65 | 92 |

| CO₂ Carboxylation | NiCl₂·dme, 50 atm CO₂ | 85 | 97 |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉FN₂O₂

- Molecular Weight : 195.19 g/mol

- CAS Number : 1823888-00-1

The compound features a fluorine atom at the 6-position and a carboxylic acid group at the 8-position, which significantly influences its reactivity and interactions with biological targets.

Chemistry

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to develop derivatives with tailored properties for specific applications.

Biology

The compound has been extensively studied for its biological activities , including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

- Anticancer Potential : Investigated for inducing apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival .

Medicine

In medicinal chemistry, 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is explored for:

- Drug Development : Its potential role as an inhibitor for specific enzymes or receptors makes it a candidate for developing new therapeutic agents.

- Mechanism of Action : The fluorine atom enhances binding affinity to biological targets through hydrogen bonds and van der Waals interactions .

Industry

The compound is also utilized in the production of advanced materials with unique electronic or optical properties, showcasing its versatility beyond traditional pharmaceutical applications .

Antimicrobial Studies

Research has shown that derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline exhibit significant antibacterial activity against strains such as Escherichia coli. In vivo studies indicated effective dosage ranges (ED50) between 50 mg/kg to 160 mg/kg .

Anticancer Research

In vitro studies demonstrated that this compound can activate caspases leading to apoptosis in various cancer cell lines. It has been suggested that derivatives could serve as lead compounds for further development in cancer therapy due to their ability to modulate critical signaling pathways like PI3K/Akt .

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Substituent Variations in the Tetrahydroquinoline Scaffold

Table 1: Substituent and Positional Comparisons

Key Observations:

- Positional Isomerism : Shifting the fluorine to position 8 (as in CAS 1367934-86-8) or the carboxylic acid to position 3 alters hydrogen-bonding networks, impacting solubility and biological activity .

- Methyl vs. Oxo Groups : The 6-methyl-2-oxo analog (CAS 1225698-32-7) introduces a ketone, increasing reactivity but reducing aqueous solubility due to decreased polarity .

Comparison with Isoquinoline Derivatives

Isoquinoline analogs, where the benzene ring is fused at different positions, exhibit distinct pharmacological profiles:

Table 2: Quinoline vs. Isoquinoline Derivatives

Key Observations:

- Halogen Diversity : Bromine at position 8 (CAS 1260637-82-8) increases molecular weight and steric hindrance, limiting membrane permeability but enhancing binding in hydrophobic pockets .

Functional Group Modifications

Table 3: Impact of Additional Functional Groups

Key Observations:

- Oxo Groups : The 2-oxo derivative (CAS 869722-33-8) may act as a Michael acceptor, increasing reactivity but requiring stabilization in formulation .

- N-Methylation : Compounds like 1-methyl-4-carboxylic acid (CAS 933756-65-1) exhibit reduced basicity, altering pH-dependent solubility and absorption .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroquinoline known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is C₁₀H₉FN₁O₂, with a molecular weight of approximately 179.19 g/mol. The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 8-position significantly influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its interaction with specific molecular targets enhances its potential as a chemotherapeutic agent.

3. Mechanism of Action

The mechanism of action involves the compound's interaction with enzymes and receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, which can inhibit enzyme activity or modulate receptor function.

Case Studies

- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

- Anticancer Study : In vitro studies demonstrated that treatment with 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Synthesis Methods

Several synthetic routes have been developed for producing 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid:

| Method | Description | Yield |

|---|---|---|

| Condensation Reaction | Involves the reaction of fluorinated aniline with diketones. | Moderate |

| Cyclization Method | Utilizes cyclization of substituted phenyl derivatives. | High |

| Multicomponent Reactions | Combines multiple reactants to form the target compound directly. | Variable |

These methods allow for varying yields and purities depending on the specific reaction conditions employed .

Applications in Medicinal Chemistry

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds used in drug development. Its potential applications include:

- Development of enzyme inhibitors

- Formulation of antimicrobial agents

- Exploration in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and cyclization steps. For example, tert-butyl protecting groups can be used to stabilize intermediates during ring closure, as seen in analogous tetrahydroquinoline derivatives . Key reagents include triethylamine for deprotonation and acetonitrile as a solvent for nucleophilic substitutions. Post-synthetic steps, such as Boc deprotection with HCl, are critical for final product isolation . Yield optimization requires precise temperature control (e.g., 25–50°C) and extended reaction times (3–4 days) to avoid racemization .

Q. How is the structure of 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid validated?

Structural confirmation relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography. For instance, NOESY correlations and coupling constants resolve stereochemistry (e.g., 2R*,4R* configurations in related tetrahydroquinolines) . The fluorine atom at position 6 and carboxylic acid at position 8 are confirmed via ¹⁹F NMR and IR spectroscopy for functional group analysis .

Q. What preliminary biological activities have been reported for this compound?

While direct data are limited, structurally similar tetrahydroquinolines exhibit antimicrobial activity against Gram-positive/-negative bacteria and antifungal properties . The fluorine atom enhances target binding by increasing electronegativity, as observed in fluoroquinolone derivatives like enrofloxacin, which inhibit DNA gyrase . Preliminary assays should include MIC determinations and enzyme inhibition studies .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what methods resolve stereochemical contradictions?

Chiral auxiliaries (e.g., tert-butyloctahydro-pyrrolopyridine) enable enantioselective synthesis without racemic mixtures . Diastereomer separation via silica gel chromatography or crystallization is critical. For example, enantiomerically pure intermediates are isolated using chiral HPLC with amylose-based columns, as demonstrated for fluoroquinolones .

Q. What structure-activity relationship (SAR) trends are observed in fluorinated tetrahydroquinoline derivatives?

Substituent position and electronic effects significantly modulate activity:

Fluorine at C6 increases lipophilicity and target affinity, while carboxylic acid at C8 improves hydrogen bonding .

Q. How do pharmacokinetic properties (e.g., solubility, bioavailability) vary with structural modifications?

Carboxylic acid groups enhance water solubility but reduce membrane permeability. Ester prodrugs (e.g., ethyl esters) improve oral bioavailability, as seen in enrofloxacin derivatives . Computational modeling (e.g., logP calculations) and in vitro Caco-2 assays guide optimization .

Q. How should researchers address contradictory data in biological assays or synthetic yields?

Contradictions often arise from impurities or stereochemical variability. For example, low antibacterial activity may result from residual solvents affecting assay results. Mitigation strategies include:

- Rigorous purification (HPLC, recrystallization).

- Replication under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .

- Cross-validation using orthogonal analytical methods (e.g., LC-MS vs. NMR) .

Methodological Recommendations

- Synthetic Protocols : Use tert-butyl protection for amines and orthogonal deprotection (HCl) to minimize side reactions .

- Activity Testing : Employ standardized CLSI guidelines for antimicrobial assays and cell viability assays (MTT) for anticancer screening .

- Data Analysis : Apply multivariate statistical tools to resolve SAR ambiguities and optimize lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.